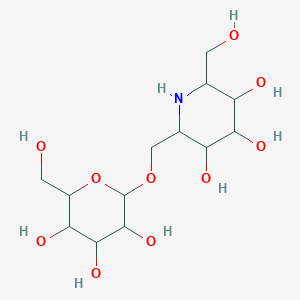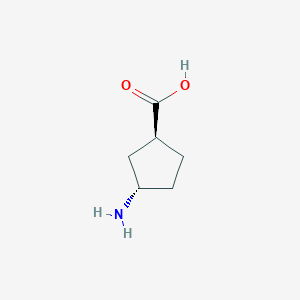
(1S,3S)-3-Aminocyclopentanecarboxylic acid
描述
(1S,3S)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative with significant interest in various scientific fields This compound is characterized by its unique cyclopentane ring structure, which imparts distinct stereochemical properties
作用机制
Target of Action
The primary target of (1S,3S)-3-Aminocyclopentanecarboxylic acid is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme, and its inhibition has been implicated as a treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .
Mode of Action
The compound interacts with its target, OAT, through a process of inactivation. The inactivation mechanism of the compound has been proposed to involve three possible mechanisms: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates OAT through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .
Pharmacokinetics
It’s worth noting that the compound’s ability to inhibit oat even at a dose of 01 mg/kg suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of OAT, which has been shown to inhibit the growth of HCC in athymic mice implanted with human-derived HCC . This suggests that the compound could potentially be used as a treatment for HCC.
生化分析
Biochemical Properties
(1S,3S)-3-Aminocyclopentanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, leading to its inactivation . This interaction involves the elimination of fluoride ions followed by conjugate addition and hydrolysis, highlighting the compound’s potential as an enzyme inhibitor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of hepatocellular carcinoma cells in animal models . This inhibition is likely due to its impact on specific signaling pathways and gene expression profiles within the cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to ornithine aminotransferase, leading to enzyme inactivation via fluoride ion elimination and subsequent conjugate addition . This binding interaction disrupts the enzyme’s normal function, thereby inhibiting its activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues or organs. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Effective transport and distribution are essential for the compound to exert its desired biochemical effects and achieve therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby enhancing its biochemical efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Aminocyclopentanecarboxylic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method includes the reduction of a cyclopentanone derivative to form the corresponding alcohol, which is then converted to the amino acid through amination and carboxylation reactions. The reaction conditions often involve the use of reducing agents like lithium aluminum hydride and amination reagents such as ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation and enzymatic transformations. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Catalytic hydrogenation, for example, can be employed to reduce cyclopentanone derivatives in the presence of metal catalysts like palladium or platinum.
化学反应分析
Types of Reactions
(1S,3S)-3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or derivatives.
科学研究应用
(1S,3S)-3-Aminocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
相似化合物的比较
Similar Compounds
- (1S,3S)-3-Aminocyclohexanecarboxylic acid
- (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115)
Uniqueness
(1S,3S)-3-Aminocyclopentanecarboxylic acid is unique due to its specific stereochemistry and cyclopentane ring structure, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
属性
IUPAC Name |
(1S,3S)-3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349646 | |
| Record name | (1S,3S)-3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71376-02-8 | |
| Record name | (1S,3S)-3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


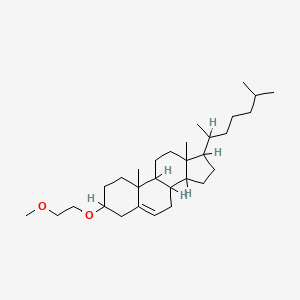
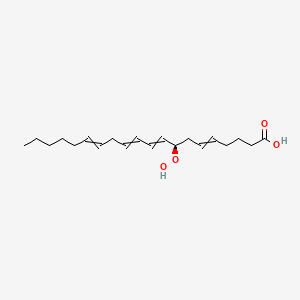
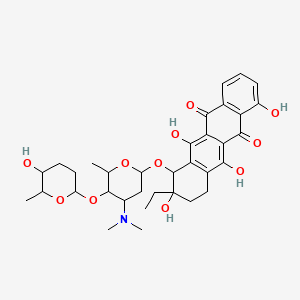
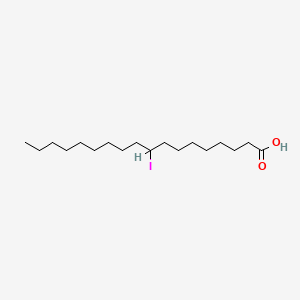
![3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid](/img/structure/B1214415.png)
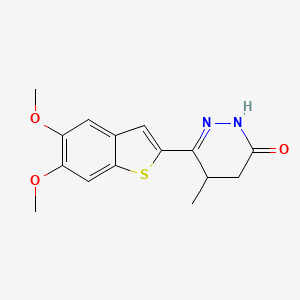
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate](/img/structure/B1214421.png)
![2-[[anilino(sulfanylidene)methyl]amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylic acid ethyl ester](/img/structure/B1214422.png)
![5-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B1214424.png)
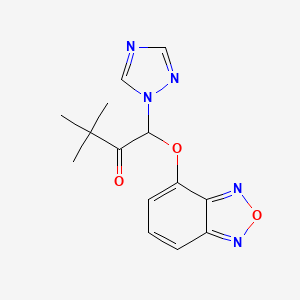
![2-(3-bicyclo[2.2.1]heptanyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B1214427.png)
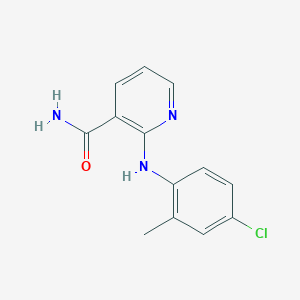
![2-[[(3-methylphenyl)-oxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1214431.png)
